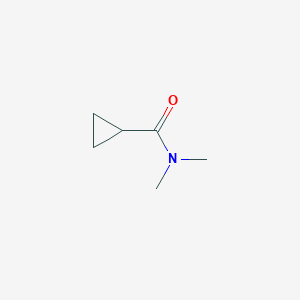

N,N-Dimethylcyclopropanecarboxamide

Description

Properties

IUPAC Name |

N,N-dimethylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQLGAFYVKJEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170226 | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-23-0 | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of N,N-Dimethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of N,N-Dimethylcyclopropanecarboxamide, including its chemical and physical characteristics. Due to the limited publicly available data on its specific biological activities, this document also presents general information on related compounds, a plausible experimental protocol for its synthesis, and a proposed analytical methodology for its characterization.

Core Chemical and Physical Properties

This compound is a stable, colorless to off-white liquid.[1] Its core structure consists of a cyclopropane ring attached to a carboxamide group, which is further substituted with two methyl groups on the nitrogen atom.

Table 1: Basic Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Cyclopropanecarboxylic acid dimethylamide, Dimethyl cyclopropane carboxamide, Cyclopropyl-N,N-dimethylcarboxamide | |

| CAS Number | 17696-23-0 | [1][2] |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Colorless to off-white Liquid | [1] |

| Boiling Point | 86-92 °C (at 15 Torr) | [1] |

| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.47 ± 0.20 (Predicted) | [1] |

| Storage Temperature | Room temperature | [1] |

Biological Activity and Context

As of the latest literature review, there is a notable absence of specific studies detailing the biological activities or signaling pathways associated with this compound. However, the broader class of cyclopropanecarboxamide derivatives has garnered interest in medicinal chemistry and agrochemical research.[3]

Derivatives of 1-phenylcyclopropane carboxamide have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[3] For instance, certain novel 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line.[3] Furthermore, other related structures, such as (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), have been identified as potent NMDA receptor antagonists.[1]

Given this context, this compound could serve as a valuable scaffold or starting material for the synthesis of more complex molecules with potential therapeutic applications. Further screening and in vitro studies are necessary to elucidate its specific biological functions.

Due to the lack of defined biological signaling pathways for this compound, a diagram illustrating a potential experimental workflow for its synthesis and analysis is provided below.

Caption: Proposed workflow for the synthesis and analysis of this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and analysis of this compound based on general and established chemical methodologies.

3.1. Synthesis of this compound

This protocol describes a two-step, one-pot synthesis from cyclopropanecarboxylic acid via its acid chloride.

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylamine solution (e.g., 2M in THF or as a gas)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve cyclopropanecarboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).

-

-

Amidation:

-

Cool the reaction mixture containing the in-situ generated cyclopropanecarbonyl chloride back to 0 °C.

-

In a separate flask, prepare a solution of dimethylamine (2.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Add the dimethylamine solution dropwise to the cooled acid chloride solution. An exothermic reaction is expected. Maintain the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid and HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

3.2. Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the synthesized this compound to determine its purity and confirm its identity.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column like a DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

-

Sample of this compound dissolved in a volatile organic solvent (e.g., DCM or Ethyl Acetate) at a concentration of approximately 10 µg/mL.[4]

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent.

-

Injection: Inject the sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Data Analysis:

-

Determine the retention time of the compound.

-

Analyze the mass spectrum. The molecular ion peak ([M]⁺) should be observed at m/z = 113.

-

Characteristic fragment ions should be identified to confirm the structure. Expected fragments would arise from the loss of a methyl group, the dimethylamino group, or cleavage of the cyclopropane ring.

-

This technical guide provides a foundational understanding of this compound based on currently available data. Further experimental investigation is required to fully characterize its biological profile and potential applications.

References

- 1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H11NO | CID 140273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uoguelph.ca [uoguelph.ca]

In-Depth Technical Guide to N,N-Dimethylcyclopropanecarboxamide

CAS Number: 17696-23-0

This technical guide provides a comprehensive overview of N,N-Dimethylcyclopropanecarboxamide, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes available data in a structured format.

Chemical and Physical Properties

This compound is a tertiary amide characterized by a cyclopropyl group attached to the carbonyl carbon. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17696-23-0 | [1] |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to off-white liquid | |

| Boiling Point | 86-92 °C at 15 Torr | |

| Density | 1.045 ± 0.06 g/cm³ (Predicted) | |

| pKa | -0.47 ± 0.20 (Predicted) | |

| InChI | InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | [1] |

| InChIKey | DVQLGAFYVKJEDE-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)C(=O)C1CC1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of cyclopropanecarbonyl chloride with dimethylamine. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis via Acyl Chloride

Materials:

-

Cyclopropanecarbonyl chloride

-

Dimethylamine (e.g., 2M solution in THF or as a gas)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Triethylamine or pyridine (as a base to neutralize HCl byproduct)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarbonyl chloride (1 equivalent) in anhydrous diethyl ether.

-

Addition of Amine: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of dimethylamine (1.1 equivalents) in the same solvent dropwise via the dropping funnel. If using dimethylamine gas, it can be bubbled through the solution. Concurrently, add triethylamine (1.1 equivalents) to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, a white precipitate of triethylamine hydrochloride will be formed. Filter the reaction mixture to remove the precipitate.

-

Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis

Spectral Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹³C NMR | Spectral data is available and can be accessed through chemical databases.[1] |

| Mass Spectrometry (GC-MS) | The NIST number for the mass spectrum is 135224.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for this compound.[1] |

Biological Activity and Applications

While the broader class of cyclopropane-containing compounds has shown significant potential in drug discovery, specific biological activity data for this compound is not extensively documented in publicly available literature.[3][4][5] Cyclopropane derivatives are valued in medicinal chemistry for their ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[3]

The introduction of a cyclopropane ring can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[3] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life for a drug.[3]

Derivatives of cyclopropanecarboxamide have been investigated for a range of pharmacological activities, including:

It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of more complex molecules with therapeutic potential. Further research is required to elucidate any intrinsic biological activity of this specific compound.

Safety and Handling

Detailed safety information, including hazard statements and precautionary measures, should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general laboratory chemical, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with the CAS number 17696-23-0, is a readily synthesizable tertiary amide. While specific data on its biological activity is limited, the broader class of cyclopropanecarboxamides demonstrates significant potential in drug development. This guide provides foundational technical information to support further research and application development for this compound. The provided synthesis protocol and workflow diagram offer a clear path for its preparation in a laboratory setting. Researchers are encouraged to consult the referenced literature for more detailed information.

References

- 1. This compound | C6H11NO | CID 140273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Weight of N,N-Dimethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of N,N-Dimethylcyclopropanecarboxamide, a compound of interest in various research and development domains.

Molecular Identity and Formula

This compound is a substituted amide derivative of cyclopropane. Its chemical structure consists of a cyclopropane ring attached to a carbonyl group, which is further bonded to a dimethylamino group. The molecular formula for this compound has been established as C₆H₁₁NO.[1][2]

Molecular Weight

The molecular weight of this compound is a fundamental physical constant, crucial for quantitative analysis, reaction stoichiometry, and formulation development. Based on its molecular formula, the calculated molecular weight is approximately 113.16 g/mol .[1][3][4] More precise measurements indicate a molecular weight of 113.1576.

Elemental Composition

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below outlines the elemental composition and their contribution to the overall molecular weight.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 113.160 |

Structural Representation and Molecular Weight Calculation

The structural arrangement of atoms within this compound is visualized below. This diagram illustrates the connectivity of the atoms and provides a basis for understanding its chemical properties.

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry.

Mass Spectrometry Protocol

Objective: To determine the accurate mass of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is employed.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI in positive ion mode is typically effective, leading to the formation of the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion. The accurate mass is determined from this peak, and the molecular formula can be confirmed by comparing the measured mass with the theoretical mass.

The experimental workflow for this process is outlined in the following diagram.

References

An In-depth Technical Guide to the Synthesis of N,N-Dimethylcyclopropanecarboxamide

This technical guide provides a detailed overview of the primary synthetic pathways for N,N-Dimethylcyclopropanecarboxamide, a valuable building block in pharmaceutical and agrochemical research. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and visual process diagrams.

Introduction to Synthetic Pathways

This compound can be synthesized through several routes, primarily originating from cyclopropanecarboxylic acid or its ester derivatives. The two core pathways detailed in this guide are:

-

Two-Step Synthesis from Cyclopropanecarboxylic Acid: This is the most common and robust method. It involves the initial activation of the carboxylic acid to its corresponding acid chloride, followed by amidation with dimethylamine.

-

Direct Amidation of a Cyclopropanecarboxylic Ester: This pathway involves the direct reaction of an ester, such as methyl cyclopropanecarboxylate, with dimethylamine, typically catalyzed by a strong base.

This guide will now delve into the specific experimental details for each of these pathways.

Pathway 1: Synthesis from Cyclopropanecarboxylic Acid

This pathway is a reliable two-step process that generally provides high yields and purity.

Step 1: Synthesis of Cyclopropanecarbonyl Chloride

The first step involves the conversion of cyclopropanecarboxylic acid to the more reactive cyclopropanecarbonyl chloride using a chlorinating agent like thionyl chloride.

Experimental Protocol:

-

A reaction vessel is charged with cyclopropanecarboxylic acid.

-

Thionyl chloride (approximately 1.1 to 1.2 molar equivalents) is added dropwise to the stirred carboxylic acid. The reaction is typically performed without a solvent.

-

The reaction mixture is heated to a temperature between 50°C and 100°C, with 80°C being a common setpoint.

-

The reaction is monitored for the cessation of gas evolution (HCl and SO₂), which typically takes about 30 minutes.

-

Upon completion, the crude cyclopropanecarbonyl chloride is purified by distillation under reduced pressure to yield a colorless oil.

Step 2: Synthesis of this compound

The synthesized cyclopropanecarbonyl chloride is then reacted with dimethylamine to form the final amide product.

Experimental Protocol:

-

A solution of dimethylamine (approximately 2.0-2.2 molar equivalents, often as a solution in THF or as a gas) and a non-nucleophilic base such as triethylamine (approximately 1.1-1.5 molar equivalents) is prepared in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction vessel.

-

The vessel is cooled in an ice bath to 0°C.

-

Cyclopropanecarbonyl chloride (1.0 molar equivalent), dissolved in the same solvent, is added dropwise to the cooled dimethylamine solution.

-

The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature, with the total reaction time typically ranging from 1 to 16 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by distillation or column chromatography.

Quantitative Data for Pathway 1

| Step | Reactants | Key Conditions | Purity | Yield |

| 1. Acid Chloride Formation | Cyclopropanecarboxylic Acid, Thionyl Chloride | 80°C, 30 min, neat | >98%[1] | 90-96%[1] |

| 2. Amidation | Cyclopropanecarbonyl Chloride, Dimethylamine, Triethylamine | 0°C to RT, 1-16 h, in DCM | >95% | High |

Note: The yield for the amidation step is generally high but can vary based on specific conditions and purification methods.

Workflow Diagram for Pathway 1

Pathway 2: Synthesis from Methyl Cyclopropanecarboxylate

This pathway offers a more direct route by avoiding the isolation of the acid chloride intermediate. The following protocol is based on the amidation of methyl cyclopropanecarboxylate with ammonia and would require adaptation for use with dimethylamine.

Experimental Protocol:

-

A pressure-rated reaction vessel is charged with methyl cyclopropanecarboxylate and a catalytic amount of a strong base, such as a 30% solution of sodium methoxide in methanol (e.g., 20 mol%).[2]

-

The vessel is sealed and charged with dimethylamine (either as a gas to a specific pressure or as a solution).

-

The mixture is heated to a temperature ranging from 60°C to 200°C. For the analogous reaction with ammonia, 60°C is used.[2]

-

The reaction is stirred for an extended period (e.g., 14 hours or until GC analysis shows sufficient conversion of the starting ester).[2]

-

After cooling the reaction mixture to room temperature, the product may crystallize or would be isolated by distillation to remove methanol and the unreacted starting materials.

-

Further purification could involve recrystallization or distillation.

Quantitative Data for Analogous Amidation (Pathway 2)

This data is for the reaction of methyl cyclopropanecarboxylate with ammonia to form the unsubstituted cyclopropanecarboxamide and serves as a reference.

| Step | Reactants | Key Conditions | Ester Conversion | Yield (based on conversion) |

| Direct Amidation | Methyl Cyclopropanecarboxylate, Ammonia, Sodium Methoxide | 60°C, 14 h, in Methanol | ~70%[2] | 60-90%[2] |

Workflow Diagram for Pathway 2

References

Spectroscopic Profile of N,N-Dimethylcyclopropanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylcyclopropanecarboxamide (C₆H₁₁NO), a valuable building block in organic synthesis and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural features. The information is presented to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Data is compiled from publicly available spectral databases and predictive models based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.90 | Singlet | 6H | N-CH₃ |

| ~1.50 | Multiplet | 1H | CH (cyclopropyl) |

| ~0.85 | Multiplet | 2H | CH₂ (cyclopropyl) |

| ~0.70 | Multiplet | 2H | CH₂ (cyclopropyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (amide) |

| ~37 | N-CH₃ |

| ~15 | CH (cyclopropyl) |

| ~8 | CH₂ (cyclopropyl) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretch (alkyl) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1410 | Medium | CH₂ scissoring (cyclopropyl) |

| ~1260 | Medium | C-N stretch |

MS (Mass Spectrometry) Data[1]

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - CO]⁺ |

| 72 | Strong | [M - C₃H₅]⁺ or [C₄H₈NO]⁺ |

| 69 | High | [C₄H₅O]⁺ |

| 58 | High | [C₃H₈N]⁺ |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl or Allyl Cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a typical laboratory setting and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.[1][2][3]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][3][4]

-

Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be briefly sonicated.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]

-

Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Introduce the sample into the NMR magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][7]

-

Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

-

Set up the Gas Chromatograph (GC) with an appropriate capillary column (e.g., a nonpolar DB-5ms or a similar phase).

-

Establish the GC method parameters, including injector temperature (e.g., 250 °C), oven temperature program (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min), and carrier gas flow rate (e.g., helium at 1 mL/min).

-

Set the Mass Spectrometer (MS) parameters, including ionization mode (Electron Ionization at 70 eV), mass range (e.g., m/z 35-300), and scan speed.

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and mass analysis.

-

The data system will record the mass spectrum of the compound as it elutes from the GC column.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the signals.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic signals to the molecular structure.

References

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the Discovery and History of Cyclopropanecarboxamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cyclopropanecarboxamides. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique chemical properties and therapeutic potential of this important structural motif.

Introduction

The cyclopropanecarboxamide moiety, characterized by a three-membered carbon ring attached to a carboxamide group, is a key structural feature in a wide array of biologically active compounds. The inherent ring strain of the cyclopropane ring imparts unique conformational rigidity and electronic properties, making it a valuable functional group in medicinal chemistry. Its incorporation into molecules can significantly influence their binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. This guide will delve into the historical context of cyclopropane chemistry, the evolution of synthetic methods for cyclopropanecarboxamides, and their diverse applications in medicine and agriculture.

History and Discovery

The journey of cyclopropanecarboxamides begins with the discovery of the parent cyclopropane ring. In 1881, August Freund reported the first synthesis of cyclopropane by treating 1,3-dibromopropane with sodium, which induced an intramolecular Wurtz reaction.[1] This discovery of a stable three-membered carbocycle challenged the existing theories of chemical bonding and opened up a new field of study in organic chemistry. A few years later, in 1887, Gustavson improved this method by using zinc instead of sodium, which resulted in a better yield of cyclopropane.[1]

While the precise first synthesis of a simple, unsubstituted cyclopropanecarboxamide is not prominently documented in easily accessible historical records, its preparation is a logical extension of the synthesis of cyclopropanecarboxylic acid. The first synthesis of cyclopropanecarboxylic acid is described in Organic Syntheses, with the earliest preparations involving the hydrolysis of cyclopropyl cyanide. The subsequent conversion of the carboxylic acid or its derivatives (like the acid chloride or esters) to the corresponding amide is a standard and well-established chemical transformation. Industrial processes for the large-scale production of cyclopropanecarboxamide, often as a precursor to cyclopropylamine, were patented in the latter half of the 20th century. These processes typically involve the amidation of cyclopropanecarboxylic esters with ammonia.[2]

The significance of the cyclopropane ring in medicinal chemistry grew substantially throughout the 20th century, with the realization that its unique stereoelectronic properties could be exploited to enhance the potency and selectivity of drug candidates.[3] This has led to the inclusion of the cyclopropanecarboxamide scaffold in a number of successful drugs.

Synthetic Methodologies

A variety of synthetic methods have been developed for the preparation of cyclopropanecarboxamides, ranging from classical approaches to modern stereoselective techniques.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxamide from Cyclopropanecarbonyl Chloride

This method involves the reaction of commercially available or readily prepared cyclopropanecarbonyl chloride with ammonia.

-

Reaction:

-

Procedure:

-

Dissolve cyclopropanecarbonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath (0 °C).

-

Bubble anhydrous ammonia gas through the solution for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Alternatively, add a solution of aqueous ammonia dropwise to the cooled solution of the acid chloride.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford cyclopropanecarboxamide as a white solid.

-

Protocol 2: Amidation of a Cyclopropanecarboxylic Ester

This industrial-scale method involves the reaction of a cyclopropanecarboxylic ester with ammonia, often catalyzed by a base.[2]

-

Reaction:

-

Procedure:

-

Charge a high-pressure reactor with a cyclopropanecarboxylic ester (e.g., methyl or ethyl cyclopropanecarboxylate) and a catalytic amount of a strong base (e.g., sodium methoxide).

-

Seal the reactor and introduce ammonia gas to the desired pressure.

-

Heat the reaction mixture to 80-120 °C for several hours.

-

Monitor the reaction progress by GC or LC-MS.

-

Upon completion, cool the reactor and vent the excess ammonia.

-

The product can be isolated by crystallization and filtration.

-

Protocol 3: Asymmetric Synthesis of Chiral Cyclopropyl Carboxamides

This method utilizes a chiral catalyst to achieve enantioselective cyclopropanation of an olefin with a diazo compound, followed by amidation.[4]

-

Reaction Scheme:

-

Olefin + N2CHCOOR' --(Chiral Catalyst)--> Chiral Cyclopropyl Ester

-

Chiral Cyclopropyl Ester + Amine -> Chiral Cyclopropyl Carboxamide

-

-

Procedure (General):

-

To a solution of the olefin in a suitable solvent, add the chiral catalyst (e.g., a cobalt(II)-porphyrin complex).

-

Slowly add a solution of the diazoacetate (e.g., succinimidyl diazoacetate) over several hours at a controlled temperature.

-

Monitor the reaction for the formation of the chiral cyclopropyl succinimidyl ester.

-

After completion, the crude ester can be directly reacted with a primary or secondary amine to yield the desired chiral cyclopropanecarboxamide.

-

Purification is typically performed by column chromatography.

-

Biological Activities and Therapeutic Applications

Cyclopropanecarboxamides exhibit a broad spectrum of biological activities, which has led to their development as therapeutic agents and agrochemicals.

-

Antidiabetic Agents: A prominent example is Saxagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The cyclopropane moiety plays a crucial role in its binding to the active site of the enzyme.

-

Antiviral Agents: Cyclopropane-containing compounds have been investigated as inhibitors of viral proteases, such as the 3C-like protease of coronaviruses.[5] The rigid cyclopropane scaffold can orient functional groups for optimal interaction with the enzyme's active site.

-

Anticancer Agents: Certain cyclopropanecarboxamide derivatives have shown potent antiproliferative activity by targeting microtubule dynamics. They can act as either microtubule-stabilizing or -destabilizing agents, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibitors: Beyond DPP-4 and proteases, cyclopropanecarboxamides have been designed to inhibit a range of other enzymes, including kinases and dehydrogenases.[6][7]

-

Agrochemicals: The cyclopropane ring is a key component of pyrethroid insecticides. While typically present as esters, related carboxamide derivatives have also been explored for their insecticidal and antifungal properties.[8]

Quantitative Biological Data

The following tables summarize quantitative data for the biological activity of various cyclopropanecarboxamide derivatives.

Table 1: Cyclopropanecarboxamide Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Peptidyl Cyclopropane Derivatives | SARS-CoV-2 3CL Protease | 0.14 - 0.46 | [5] |

| Peptidyl Cyclopropane Derivatives | MERS-CoV 3CL Protease | 0.05 - 0.41 | [5] |

| Imidazo[1,2-a]quinoxalin-4-amine Derivatives | JNK1 Kinase | 0.16 | [7] |

| Aryl Carboxamide Derivatives | DAPK1 Kinase | 1.09 - 7.26 | [9] |

Table 2: Antifungal and Insecticidal Activity of Cyclopropanecarboxamide Derivatives

| Compound Class | Organism | Activity | Value | Reference |

| N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides | Various Fungi | Antifungal Activity | Good activity (79.38% inhibition) | [8] |

| N-p-coumaroyl tyramine | Spodoptera frugiperda | Contact Toxicity (LC₅₀) | >100 µg/mL | [10] |

| N-trans-feruloyl tyramine | Spodoptera frugiperda | Contact Toxicity (LC₅₀) | 47.97 µg/mL | [10] |

| N-trans-feruloyl tyramine | Spodoptera frugiperda | AChE Inhibition (IC₅₀) | 19.71 µg/mL | [10] |

Signaling Pathways

The therapeutic effects of cyclopropanecarboxamide-containing drugs are mediated through their interaction with specific signaling pathways.

DPP-4 Inhibition by Saxagliptin

Saxagliptin exerts its antidiabetic effect by inhibiting the DPP-4 enzyme. This leads to an increase in the levels of incretin hormones, such as GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Modulation of Microtubule Dynamics

Certain cyclopropanecarboxamides function as anticancer agents by interfering with the dynamic instability of microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. These agents can either stabilize or destabilize the microtubule polymer.

References

- 1. benchchem.com [benchchem.com]

- 2. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Co(II)-catalyzed cyclopropanation with succinimidyl diazoacetate: general synthesis of chiral cyclopropyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biosynthesis of cyclopropane in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropane Moiety: A Versatile Tool in Modulating Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique stereoelectronic properties, including high ring strain and significant s-character of its carbon-carbon bonds, confer profound effects on the physicochemical and pharmacological properties of drug molecules.[1][2] The incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, increase potency, and provide novel intellectual property.[1][2] This technical guide provides a comprehensive overview of the biological activities of cyclopropane-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Physicochemical and Pharmacological Advantages of the Cyclopropane Ring

The strategic introduction of a cyclopropane ring into a molecule can lead to significant improvements in its drug-like properties:

-

Metabolic Stability: The robust carbon-carbon bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 enzymes, often leading to a longer in vivo half-life.[1][2]

-

Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1][2]

-

Modulation of Physicochemical Properties: Cyclopropane introduction can influence a molecule's lipophilicity and aqueous solubility, thereby improving its pharmacokinetic profile.[2]

-

Novelty: Incorporating a cyclopropane ring can generate novel chemical entities with unique pharmacological profiles, offering opportunities for new intellectual property.[2]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various cyclopropane-containing compounds across different therapeutic areas.

Table 1: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Specific Compound(s) | IC50 | Reference(s) |

| Phenyl-cyclopropane Derivatives | Anaplastic Lymphoma Kinase (ALK) | Compound 9 | 0.029 µM | [3] |

| 3-cyano-phenyl fragment F-7 | 51 µM | [3] | ||

| Dipeptidyl Cyclopropane Derivatives | MERS-CoV 3CLpro | Aldehyde 5c | 80 nM | [4] |

| Aldehyde 11c | 120 nM | [4] | ||

| Bisulfite adduct 5d | 70 nM | [4] | ||

| Bisulfite adduct 11d | 70 nM | [4] | ||

| SARS-CoV-1 3CLpro | Aldehyde 5c | 960 nM | [4] | |

| Aldehyde 11c | 350 nM | [4] | ||

| Bisulfite adduct 5d | 790 nM | [4] | ||

| Bisulfite adduct 11d | 240 nM | [4] |

Table 2: Antiviral Activity

| Compound Class | Virus | Cell Line | EC50 | Reference(s) |

| Dipeptidyl Cyclopropane Derivatives | SARS-CoV-2 | (Not specified) | Aldehyde 5c: 12 nM | [4] |

| Aldehyde 11c: 11 nM | [4] | |||

| Bisulfite adduct 5d: 13 nM | [4] | |||

| Bisulfite adduct 11d: 12 nM | [4] | |||

| Methylenecyclopropane Analogs | Human Cytomegalovirus (HCMV) | (Not specified) | 0.5 to 44 µM | [5] |

| Murine Cytomegalovirus (MCMV) | (Not specified) | 0.3 to 54 µM | [5] | |

| Epstein-Barr Virus (EBV) | (Not specified) | <0.3 to 4.4 µM | [5] | |

| Human Herpesvirus 6A (HHV-6A) | (Not specified) | 0.7 to 28 µM | [5] | |

| Human Herpesvirus 6B (HHV-6B) | (Not specified) | 0.7 to 28 µM | [5] | |

| Human Herpesvirus 8 (HHV-8) | (Not specified) | 5.5 to 16 µM | [5] |

Table 3: Antimicrobial Activity

| Compound Class | Microorganism | Activity (MIC80) | Reference(s) |

| Cyclopropane Amide Derivatives | Staphylococcus aureus | F5, F9, F29, F53: 32-64 µg/mL | [6][7] |

| Escherichia coli | F9, F31, F45: 32-64 µg/mL | [6][7] | |

| Candida albicans | F8, F24, F42: 16 µg/mL | [1][6][7] | |

| F5, F7, F9, F22, F23, F32, F49, F50, F51: 32-64 µg/mL | [6][7] |

Table 4: Cytotoxic Activity

| Compound Class | Cell Line | Activity (CC50/IC50) | Reference(s) |

| Not Specified | A549 (Lung Carcinoma) | Not specified | [5][8][9][10] |

| Not Specified | HeLa (Cervical Carcinoma) | Not specified | [11][12][13][14][15] |

| Not Specified | MCF-7 (Breast Adenocarcinoma) | Not specified | [16][17][18][19][20] |

Key Signaling Pathways Modulated by Cyclopropane-Containing Compounds

Cyclopropane-containing compounds have been shown to modulate several critical signaling pathways implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[17] Dysregulation of this pathway is a hallmark of many cancers. Several cyclopropane-containing compounds have been developed as EGFR inhibitors.[21]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23] Cyclopropane-containing compounds have been investigated as inhibitors of VEGFR-2 signaling.

N-methyl-D-aspartate (NMDA) Receptor Signaling

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[16][24] Overactivation of NMDA receptors is implicated in neurodegenerative diseases.[24] Certain cyclopropane derivatives act as NMDA receptor antagonists.[23][25]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a cyclopropane-containing compound against a target enzyme.

Workflow:

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Assay buffer (optimized for pH and ionic strength)

-

Cyclopropane-containing test compound

-

Solvent for test compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of the cyclopropane-containing test compound in a suitable solvent. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, substrate, and enzyme to each well. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Inhibition: Add the serially diluted test compound to the appropriate wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

Measurement: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.[14][26]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][27][28][29][30]

Workflow:

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Cyclopropane-containing test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclopropane-containing compound. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9][29][30]

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a cyclopropane-containing compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][18][31][32]

Workflow:

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Cyclopropane-containing test compound

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the cyclopropane compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1][18][32]

Conclusion

The incorporation of cyclopropane rings into small molecules is a powerful strategy in modern drug discovery.[1] By conferring enhanced metabolic stability, improved target interaction, and novel biological activities, these compounds are paving the way for more effective and safer pharmaceuticals. This guide has provided a comprehensive overview of the diverse biological activities of cyclopropane-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. As research in this area continues to expand, we can anticipate the development of even more groundbreaking therapeutics based on this versatile chemical scaffold.

References

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

- 10. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. emerginginvestigators.org [emerginginvestigators.org]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]

- 22. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jstage.jst.go.jp [jstage.jst.go.jp]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of N,N-Dimethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is based on publicly available data. N,N-Dimethylcyclopropanecarboxamide is a chemical for research and development purposes, and its toxicological properties have not been fully investigated. A comprehensive risk assessment should be conducted before use, and all handling should be performed by trained personnel in a controlled laboratory environment.

Introduction

This compound (CAS No. 17696-23-0) is a cyclopropylcarboxamide derivative. While specific applications in drug development are not extensively documented in public literature, its structural motif is of interest in medicinal chemistry. Given the potential for exposure in a research and development setting, a thorough understanding of its safety and handling is paramount. This guide synthesizes the available safety data, outlines standard procedures for its handling, and provides context for its potential hazards in the absence of complete toxicological data.

Physicochemical Properties

Understanding the physicochemical properties of a compound is the first step in a robust safety assessment. The known properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17696-23-0 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO | [1][3] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Physical State | Liquid | |

| Appearance | Colorless to off-white | [4] |

| Boiling Point | 185.5 °C at 760 mmHg | [2] |

| 86-92 °C at 15 Torr | [4] | |

| Density | 1.045 g/cm³ (Predicted) | [2] |

| Flash Point | 74.4 °C | [2] |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Melting Point | No data available |

Toxicological Information and Hazard Assessment

A significant data gap exists for the specific toxicology of this compound. Most safety data sheets explicitly state that the toxicological properties have not been fully investigated. The information available is qualitative and is summarized below. For a related compound, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, GHS hazard classifications have been reported which suggest potential for harm if swallowed and irritation to skin, eyes, and the respiratory system.[5]

| Hazard Category | Description |

| Acute Toxicity | While no quantitative data (e.g., LD50) is available, some sources suggest it may be harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | May cause skin irritation.[4][5] |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[4][5] |

| Respiratory Sensitization | May cause respiratory irritation.[4][5] |

| Skin Sensitization | May cause an allergic skin reaction.[4] |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity | No data available. |

General Experimental Protocols for Hazard Assessment

For a chemical with limited toxicological data like this compound, a standard battery of tests would be required to fully characterize its hazard profile. The following are brief descriptions of the methodologies for key toxicological endpoints.

-

Acute Oral Toxicity (OECD 423): This study provides information on the health hazards likely to arise from a short-term oral exposure to a substance. A single dose of the substance is administered to a group of rodents (usually rats). The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (the dose estimated to cause mortality in 50% of the test animals) is determined.

-

In Vitro Skin Irritation (OECD 439): This test uses reconstructed human epidermis (RhE) models. The test chemical is applied topically to the tissue surface. Cell viability is measured after a specified exposure and post-exposure incubation period. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

-

In Vitro Eye Irritation (OECD 492): Similar to the skin irritation test, this method also uses a reconstructed human cornea-like epithelium (RhCE) model. The test chemical is applied to the surface of the corneal model, and cell viability is assessed. A decrease in viability below a defined level suggests the potential for eye irritation.

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 mix). An increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Safe Handling and Storage

Given the unknown toxicological profile, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Avoid Inhalation: Avoid breathing vapors or mists.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Keep the container tightly closed.

-

Environment: Store in a dry, cool, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency and First-Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Spill and Waste Disposal

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

-

Collect: Collect the absorbed material into a suitable container for disposal.

-

Clean: Clean the spill area thoroughly with soap and water.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While this compound is a compound of interest in chemical synthesis, the lack of comprehensive toxicological data necessitates a cautious approach to its handling. All operations should be conducted under the assumption that the compound is hazardous. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential to ensure the safety of laboratory personnel. As more data becomes available, this safety profile should be updated to reflect a more complete understanding of the compound's potential hazards.

References

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethylcyclopropanecarboxamide in Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcyclopropanecarboxamide is a versatile molecule in organic synthesis, primarily recognized for its role as a powerful directing group in ortho-metalation reactions. The inherent strain of the cyclopropane ring also imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in chemical reactions, supported by experimental data and protocols. Its applications in medicinal chemistry are also explored, highlighting the significance of the cyclopropane motif in drug design.

Core Mechanism of Action: Directed Ortho-Metalation (DoM)

The primary mechanism through which this compound influences reactions is Directed Ortho-Metalation (DoM). The N,N-dimethylamide group serves as a potent Directed Metalation Group (DMG), facilitating the regioselective deprotonation of a carbon atom positioned ortho to it on an aromatic ring. This process, also known as ortho-lithiation, is a powerful tool for the synthesis of polysubstituted aromatic compounds, which are key intermediates in the production of pharmaceuticals and other fine chemicals.[1]

The N,N-dimethylamide is a particularly effective DMG due to its strong ability to coordinate with organolithium reagents, the most commonly used bases in these reactions. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction. This phenomenon is known as a Complex-Induced Proximity Effect (CIPE).[2]

The general mechanism for the Directed Ortho-Metalation of an aryl N,N-dimethylamide is depicted below:

Caption: General workflow for Directed Ortho-Metalation.

Experimental Protocol for Directed Ortho-Metalation of N,N-Dimethylbenzamide

Materials:

-

N,N-Dimethylbenzamide

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of N,N-dimethylbenzamide in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

TMEDA is added, followed by the dropwise addition of s-BuLi. The reaction mixture is stirred at -78 °C for a specified time to ensure complete lithiation.

-

The chosen electrophile is then added to the solution, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or distillation.

Quantitative Data for Ortho-Functionalization of N,N-Dialkylbenzamides:

The following table summarizes representative yields for the ortho-functionalization of N,N-dialkylbenzamides with various electrophiles, demonstrating the efficiency of the amide as a directing group.

| Electrophile (E+) | Product | Yield (%) |

| D₂O | 2-Deutero-N,N-dialkylbenzamide | >95 |

| MeI | 2-Methyl-N,N-dialkylbenzamide | 80-95 |

| Me₃SiCl | 2-(Trimethylsilyl)-N,N-dialkylbenzamide | 90-98 |

| (CH₂)₂O (Ethylene oxide) | 2-(2-Hydroxyethyl)-N,N-dialkylbenzamide | 70-85 |

| PhCHO | 2-(Hydroxy(phenyl)methyl)-N,N-dialkylbenzamide | 85-95 |

| CO₂ | 2-Carboxy-N,N-dialkylbenzamide | 75-90 |

Note: Yields are generalized from various sources and may vary depending on the specific N,N-dialkylbenzamide and reaction conditions.

Reactivity of the Cyclopropane Ring

The three-membered cyclopropane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These reactions provide a synthetic route to various acyclic structures.

Mechanism of Ring-Opening Reactions

Ring-opening of donor-acceptor cyclopropanes, a class to which derivatives of this compound can belong, often proceeds through nucleophilic attack. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the cyclopropane ring towards nucleophilic addition.

The general mechanism for the acid-catalyzed ring-opening of a donor-acceptor cyclopropane is illustrated below:

References

Methodological & Application

Synthesis of N,N-Dimethylcyclopropanecarboxamide from cyclopropanecarboxylic acid

Application Notes: Synthesis of N,N-Dimethylcyclopropanecarboxamide

Introduction

This compound is a tertiary amide featuring a cyclopropane ring. The cyclopropane motif is a valuable structural element in medicinal chemistry and drug discovery. Its inherent ring strain and rigidity can impart favorable pharmacological properties to molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved oral bioavailability.[1] Cyclopropane-containing compounds are key components in a variety of therapeutics. For example, the related compound S-(+)-2,2-dimethylcyclopropanecarboxamide serves as a crucial intermediate in the synthesis of Cilastatin, an inhibitor of the enzyme dehydropeptidase-I.[2][3] These applications underscore the importance of robust and well-defined synthetic routes to cyclopropane carboxamides for researchers in drug development.

This document provides detailed protocols for the synthesis of this compound from cyclopropanecarboxylic acid, targeting researchers, scientists, and professionals in drug development.

Data Presentation: Synthesis Parameters

The synthesis of this compound from cyclopropanecarboxylic acid is typically achieved through a two-step process involving the activation of the carboxylic acid followed by amidation. The most common activation method is the conversion of the carboxylic acid to its corresponding acid chloride.

| Parameter | Method A: Thionyl Chloride | Method B: Coupling Agent (EDC/HOBt) |

| Activation Reagent | Thionyl Chloride (SOCl₂) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole) |

| Amine Source | Dimethylamine (gas or solution) | Dimethylamine hydrochloride & Base (e.g., Triethylamine) |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | Not applicable |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | Step 1: Reflux (e.g., 40°C)[2] Step 2: 0°C to Room Temp. | Room Temperature |

| Reaction Time | Step 1: ~5 hours[2] Step 2: ~2-4 hours | 12-24 hours |

| Workup | Aqueous wash, extraction | Aqueous wash, extraction |

| Overall Yield | Generally high (>80%) | Variable, often high (>75%) |

Reaction Pathway and Workflow Visualization

The synthesis generally follows a two-step pathway: activation of the carboxylic acid and subsequent nucleophilic acyl substitution by dimethylamine.

Caption: Overall synthetic scheme for this compound.

A detailed workflow for the common thionyl chloride method is outlined below, from starting materials to the purified product.

Caption: Experimental workflow for the thionyl chloride mediated synthesis.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Method A: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from procedures involving the formation of an acyl chloride using thionyl chloride, followed by amidation.[2]

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Dimethylamine solution (e.g., 2M in THF or 40% in water) or dimethylamine gas

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

Step 1: Formation of Cyclopropanecarbonyl Chloride

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous dichloromethane (DCM), using approximately 4-5 mL of solvent per gram of acid.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40°C) for 5 hours.[2] The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude cyclopropanecarbonyl chloride is often used directly in the next step.

Step 2: Amidation

-

Dissolve the crude cyclopropanecarbonyl chloride from Step 1 in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 - 2.5 eq) to the stirred acid chloride solution. A white precipitate (dimethylammonium chloride) will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Method B: Synthesis using a Peptide Coupling Agent

This protocol uses a standard peptide coupling agent, which avoids the need for thionyl chloride. This method is often preferred for its milder conditions.

Materials:

-